molecular formula C18H16N4OS B6537534 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021254-05-6

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide

Cat. No.: B6537534
CAS No.: 1021254-05-6
M. Wt: 336.4 g/mol
InChI Key: MAFJUNPINKSURM-UHFFFAOYSA-N
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Description

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridazinyl group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-yl)methyl)sulfanyl)pyridazin-3-yl)benzamide
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is unique due to its specific structural features, such as the sulfanyl bridge and the pyridazinyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

4-methyl-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)18(23)20-16-6-7-17(22-21-16)24-12-14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJUNPINKSURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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